2-Bromostrychnine
Overview
Description
2-Bromostrychnine is a derivative of strychnine, a well-known alkaloid that has been extensively studied for its toxicological and pharmacological properties. Strychnine is primarily derived from the seeds of the Strychnos nux-vomica tree. The addition of a bromine atom to the strychnine molecule results in this compound, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromostrychnine typically involves the bromination of strychnine. This can be achieved through the reaction of strychnine with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar bromination reactions with optimized conditions for higher yield and purity. Industrial production would also incorporate advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Bromostrychnine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified hydrogenation states.
Substitution: New derivatives with nucleophilic groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a pharmacological tool to study the nervous system.
Mechanism of Action
2-Bromostrychnine exerts its effects primarily through its interaction with neurotransmitter receptors. Similar to strychnine, it acts as an antagonist of glycine and acetylcholine receptors. By binding to these receptors, this compound inhibits the normal action of neurotransmitters, leading to altered neuronal activity. This interaction primarily affects the motor nerve fibers in the spinal cord, resulting in muscle contractions and other physiological effects.
Comparison with Similar Compounds
Strychnine: The parent compound, known for its potent neurotoxic effects.
Brucine: Another alkaloid derived from the same plant, with similar but less potent effects.
2-Chlorostrychnine: A chlorinated analog with distinct chemical properties.
Uniqueness: 2-Bromostrychnine is unique due to the presence of the bromine atom, which alters its chemical reactivity and biological activity compared to its parent compound, strychnine
Properties
IUPAC Name |
(4aR,5aS,13aS,15aS,15bR)-10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNXJMCNKVBMFY-QMVMYWSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974075 | |
Record name | 2-Bromostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58523-41-4 | |
Record name | Strychnine, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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